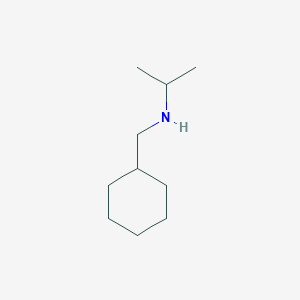

N-(cyclohexylmethyl)propan-2-amine

Description

Historical Context and Discovery

The development of N-(cyclohexylmethyl)propan-2-amine can be traced to broader advances in amine chemistry and synthetic methodologies that emerged throughout the twentieth century. The compound represents part of a larger family of cyclohexylmethyl-substituted amines that gained prominence through systematic investigations into structure-activity relationships in organic synthesis. Historical documentation suggests that compounds bearing cyclohexylmethyl functionalities were first explored as part of comprehensive studies examining the effects of ring substituents on amine reactivity and selectivity patterns.

The discovery and characterization of this specific compound likely emerged from systematic synthetic campaigns targeting secondary amines with defined steric and electronic properties. Reductive amination methodologies, which have been fundamental to amine synthesis since their development, provided the primary synthetic routes for accessing such compounds. The historical progression from simple primary amines to more complex secondary and tertiary structures led researchers to investigate cyclohexylmethyl derivatives as models for understanding conformational effects and reactivity patterns.

Documentation in chemical literature indicates that the compound gained recognition through its utility in synthetic applications rather than through targeted discovery efforts. The systematic exploration of alkylated amines during the mid-to-late twentieth century established frameworks for understanding how ring substituents influence chemical behavior. This historical context positioned this compound as both a synthetic target and a research tool for investigating fundamental amine chemistry principles.

The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, facilitated detailed characterization of such compounds and enabled researchers to establish structure-property correlations. These technological advances coincided with increased interest in cyclohexyl-containing compounds across pharmaceutical and materials science applications, further driving research into this chemical class.

Significance in Organic Amine Chemistry

This compound occupies a distinctive position within organic amine chemistry due to its structural features that combine cyclic and branched aliphatic components. The compound's significance stems from its role as both a synthetic intermediate and a model system for investigating fundamental amine chemistry principles. Its molecular architecture provides insights into steric effects, conformational preferences, and reactivity patterns that are characteristic of secondary amines bearing bulky substituents.

The cyclohexylmethyl substituent imparts unique conformational properties to the molecule, influencing both its chemical reactivity and physical properties. The cyclohexyl ring adopts preferential chair conformations that create defined spatial arrangements around the nitrogen center, affecting nucleophilicity and accessibility for chemical transformations. This structural feature makes the compound valuable for studying how ring constraints influence amine behavior in various chemical environments.

Research investigations have demonstrated that this compound exhibits characteristic reactivity patterns typical of secondary amines while displaying modified selectivity due to steric effects. The compound serves as an important substrate in studies examining the relationship between molecular structure and chemical behavior. Its use in synthetic applications has contributed to understanding how bulky substituents influence reaction outcomes and selectivity patterns.

The compound's significance extends to its utility in developing new synthetic methodologies. Researchers have employed it as a test substrate for evaluating the scope and limitations of various amine-forming reactions, including reductive amination protocols and catalytic hydroamination procedures. These studies have provided valuable insights into the factors governing reaction efficiency and selectivity when dealing with sterically hindered amine substrates.

Furthermore, the compound has found applications in late-stage functionalization studies, where its structural complexity serves as a model for understanding how synthetic transformations perform with pharmaceutically relevant molecular frameworks. This application has particular relevance given the prevalence of cyclohexyl and isopropyl groups in bioactive compounds.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing nitrogen functional groups. The compound name accurately reflects its structural composition, with the N- prefix indicating substitution at the nitrogen atom, followed by specification of the cyclohexylmethyl and propan-2-yl substituents.

According to chemical classification systems, this compound belongs to the secondary amine functional group class, characterized by the presence of two carbon-containing substituents attached to a central nitrogen atom. The molecular formula C₁₀H₂₁N establishes its composition within the broader alkylamine category, specifically as a member of the cyclohexylmethyl-substituted amine subclass.

Database entries consistently identify the compound using its Chemical Abstracts Service registry number 54717-04-3, which provides a unique identifier for tracking the substance across chemical literature and commercial sources. Alternative nomenclature systems may refer to the compound as cyclohexylmethyl-isopropyl-amine, reflecting the common names of its constituent parts while maintaining chemical accuracy.

The compound's classification extends to its categorization within synthetic intermediates and research chemicals. Regulatory and commercial databases typically classify it under organic nitrogen compounds, specifically within the secondary amine subcategory. This classification system facilitates organization of chemical inventory and enables systematic comparison with structurally related compounds.

Structural representation systems employ various notational methods to describe the compound's molecular architecture. The SMILES notation CC(C)NCC1CCCCC1 provides a linear string representation that captures the connectivity patterns and serves as a standardized format for computational applications. InChI identifiers offer alternative structural representations that enable precise molecular specification for database searches and structural comparisons.

Chemical property databases utilize these nomenclature and classification systems to organize information about the compound's physical, chemical, and biological properties. The systematic approach to naming and categorization ensures consistency across scientific literature and facilitates efficient information retrieval for researchers investigating related compounds or seeking comparative data.

Research Scope and Objectives

Current research involving this compound encompasses multiple areas of investigation, reflecting the compound's versatility as both a synthetic target and a research tool. Primary research objectives focus on understanding the compound's chemical behavior, developing efficient synthetic routes for its preparation, and exploring its applications in various chemical transformations.

Synthetic methodology research represents a major area of investigation, with studies examining optimized procedures for preparing the compound through reductive amination and related approaches. These investigations aim to establish efficient, scalable synthetic routes that minimize waste and maximize yield while maintaining high product purity. Research efforts have explored various reducing agents, reaction conditions, and catalyst systems to identify optimal synthetic protocols.

Structure-activity relationship studies constitute another significant research focus, examining how the compound's molecular features influence its chemical and biological properties. These investigations seek to understand the contributions of the cyclohexylmethyl and isopropyl substituents to overall molecular behavior, providing insights applicable to designing related compounds with desired properties.

Mechanistic studies represent an important research direction, utilizing this compound as a probe molecule for investigating reaction pathways and intermediate formation in various chemical transformations. The compound's well-defined structure and accessible synthesis make it valuable for detailed kinetic and mechanistic investigations.

Applications research explores the compound's utility in synthetic organic chemistry, particularly as an intermediate in preparing more complex molecular structures. Studies examine its incorporation into multi-step synthetic sequences and its role in forming carbon-nitrogen bonds under various reaction conditions. This research provides fundamental knowledge applicable to pharmaceutical and materials science applications.

Analytical method development represents an ongoing research area, focusing on establishing reliable procedures for compound identification, quantification, and purity assessment. These studies contribute to quality control protocols and enable accurate characterization in research and commercial applications.

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)propan-2-amine |

InChI |

InChI=1S/C10H21N/c1-9(2)11-8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

OXJLOUANFUGVCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The cyclohexylmethyl group in N-(cyclohexylmethyl)propan-2-amine confers higher lipophilicity compared to analogs with aromatic substituents (e.g., 4-methylbenzyl or dimethoxyphenyl groups). This impacts solubility in polar solvents and membrane permeability .

- Steric Effects : The bulky cyclohexyl group may hinder reactivity in nucleophilic reactions compared to smaller substituents like methyl or methoxybenzyl .

Stability and Reactivity

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl groups enhance oxidative stability compared to unsaturated aromatic rings (e.g., naphthyl or benzyl), which are prone to electrophilic substitution .

Key Research Findings

Synthetic Efficiency : N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine achieves 96% yield via palladium-catalyzed reductive alkylation, demonstrating the robustness of this method for bulky substrates .

Market Trends : N-(4-methylbenzyl)propan-2-amine is projected to grow in the Chinese market, driven by industrial demand for specialty amines .

Psychoactive Derivatives : Structural modifications (e.g., methoxybenzyl groups) in NBOMe compounds correlate with potent receptor binding, a feature absent in the cyclohexylmethyl analog .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyclohexylmethyl)propan-2-amine, and how can reaction purity be optimized?

- Methodological Answer : A common approach involves alkylation of propan-2-amine with cyclohexylmethyl halides or sulfonates under basic conditions. For example, describes the synthesis of related N-(cyclohexylmethyl) compounds via amine-mediated reactions, where N-(2-aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide undergoes arylation with nitriles (e.g., 3,4-difluorobenzonitrile) in sub-millimolar scales. Purification via silica gel flash chromatography is critical to isolate the product with >95% purity . Optimizing stoichiometry (e.g., 1.2 equivalents of cyclohexylmethyl bromide) and using anhydrous solvents (e.g., THF or DMF) can minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the cyclohexylmethyl group (δ ~1.0–2.2 ppm for cyclohexyl protons; δ ~50–60 ppm for the methylene carbon adjacent to the amine).

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C10H21N, [M+H]+ expected at m/z 156.1752). validates related compounds using HRMS with <2 ppm error .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality.

Q. How should This compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N2 or Ar) at –20°C to prevent oxidation. emphasizes storing amines in cool, ventilated environments to avoid degradation or hygroscopic absorption . Periodic NMR analysis (e.g., quarterly) can monitor decomposition.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of This compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from steric hindrance of the cyclohexyl group or competing side reactions. highlights using computational tools (e.g., LabMate.AI ) to model steric effects and optimize reaction parameters (e.g., Pd-catalyzed C–N coupling at 80°C with Buchwald-Hartwig ligands) . Controlled experiments with varying temperatures (40–100°C) and catalysts (Pd vs. Cu) can isolate optimal conditions.

Q. How can This compound be analyzed in complex matrices (e.g., biological samples)?

- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H2O/MeCN). notes that structurally similar psychoactive amines (e.g., MDMB-CHMINACA) require sensitive detection limits (0.1 ng/mL) and MRM transitions for specificity . Internal standards (e.g., deuterated analogs) improve quantification accuracy.

Q. What is the mechanistic role of This compound in modulating enzyme activity (e.g., farnesyltransferase)?

- Methodological Answer : demonstrates that N-(cyclohexylmethyl) groups in sulfonamide derivatives act as hydrophobic anchors, enhancing binding to farnesyltransferase’s hydrophobic pocket. Competitive inhibition assays (IC50 determination via fluorogenic substrates) and molecular docking (e.g., AutoDock Vina) can validate interactions . Mutagenesis studies (e.g., Ala-scanning of the enzyme’s active site) further clarify binding residues.

Q. How does the stereochemistry of This compound influence its pharmacological profile?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) and chiral HPLC (Chiralpak IA column, 4.6 × 250 mm) can separate isomers. and suggest that stereochemistry in similar amines (e.g., 5-MeO-NIPT) significantly affects receptor affinity (e.g., 5-HT2A vs. σ1 receptors) . Radioligand binding assays (e.g., with [3H]ketanserin) quantify stereochemical impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.